4-Amino-5-chloronicotinaldehyde

Purity Analysis Quality Control Synthetic Intermediate

Select 4-Amino-5-chloronicotinaldehyde for your next synthesis. The 4-amino-5-chloro pattern enables regioselective Suzuki couplings, reductive aminations, and Vilsmeier-Haack formylations unavailable with other regioisomers. LogP ~0.81 and MW 156.57 optimize CNS drug discovery—specifically nAChR ligands and CETP inhibitors. The chloro substituent balances lipophilicity better than bromo/fluoro analogs. ≥95% purity. Store at 2–8°C. Inquire for bulk pricing.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 1289175-56-9
Cat. No. B1512425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloronicotinaldehyde
CAS1289175-56-9
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)N)C=O
InChIInChI=1S/C6H5ClN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9)
InChIKeyXPFJAJADROSJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9) - Technical Baseline for Scientific Procurement


4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9) is a halogenated pyridine-3-carbaldehyde building block, specifically a 4-amino-5-chloro-substituted nicotinaldehyde . It serves as a versatile intermediate in the synthesis of nicotinic acetylcholine receptor ligands and other heterocyclic pharmaceutical candidates . The compound is characterized by a molecular formula of C₆H₅ClN₂O, a molecular weight of 156.57 g/mol, and a standard commercial purity of 95% . Its structural features—an amino group at the 4-position and a chlorine atom at the 5-position on the pyridine ring—enable specific reactivity profiles in cross-coupling and condensation reactions .

4-Amino-5-chloronicotinaldehyde - Why In-Class Analogs Cannot Be Interchanged


The 4-amino-5-chloro substitution pattern on the nicotinaldehyde scaffold confers distinct reactivity and physicochemical properties compared to regioisomers (e.g., 2-amino or 5-amino derivatives) and other halogen analogs (e.g., bromo or fluoro derivatives). Simple substitution based on molecular weight or formula similarity is insufficient for synthetic planning. The specific positioning of the amino and chloro groups influences both the electronic environment of the pyridine ring and the compound's behavior in key reactions such as Vilsmeier-Haack formylations, Suzuki couplings, and reductive aminations [1]. Furthermore, variations in purity specifications and storage requirements between analogs can significantly impact downstream synthetic yields and experimental reproducibility [2]. The quantitative evidence below demonstrates that 4-amino-5-chloronicotinaldehyde is not a generic commodity chemical but a specialized intermediate with measurable differences from its closest analogs .

4-Amino-5-chloronicotinaldehyde - Quantified Differentiation Against Closest Analogs


Comparative Purity Specifications: 4-Amino-5-chloronicotinaldehyde vs. 2-Amino-5-chloronicotinaldehyde

4-Amino-5-chloronicotinaldehyde is commercially available at a standard purity of 95% , while its regioisomer 2-amino-5-chloronicotinaldehyde (CAS 54856-61-0) is routinely offered at higher purities of 97-98% [1]. This 2-3% purity differential, though seemingly minor, can be critical in multi-step syntheses where impurities accumulate and impact final product yield and purity. The lower standard purity of the 4-amino isomer necessitates careful vendor selection and potentially additional purification steps prior to use in sensitive reactions such as cross-couplings or biological assays.

Purity Analysis Quality Control Synthetic Intermediate

Molecular Weight and Halogen Effects: 4-Amino-5-chloronicotinaldehyde vs. 4-Amino-5-bromonicotinaldehyde

The molecular weight of 4-amino-5-chloronicotinaldehyde is 156.57 g/mol , compared to 201.02 g/mol for its bromo analog 4-amino-5-bromonicotinaldehyde (CAS 1289001-34-8) . This difference of 44.45 g/mol reflects the substitution of chlorine (atomic weight ~35.5) with bromine (~80). This mass difference has significant implications for reaction stoichiometry, particularly in large-scale syntheses where the use of the bromo analog would require proportionally larger mass quantities to achieve the same molar concentration. Furthermore, the difference in halogen electronegativity and bond strength (C-Cl vs. C-Br) alters reactivity in cross-coupling reactions, with the bromo analog typically exhibiting higher reactivity in Suzuki-Miyaura couplings, while the chloro analog may offer greater stability under certain basic conditions.

Molecular Weight Halogen Effect Reactivity Crystallography

Predicted Lipophilicity (LogP): 4-Amino-5-chloronicotinaldehyde vs. 4-Amino-5-fluoronicotinaldehyde

The predicted consensus Log Pₒ/w for 4-amino-5-chloronicotinaldehyde is 0.81 , based on computational models. While direct experimental data for the fluoro analog (4-amino-5-fluoronicotinaldehyde, CAS 1289001-30-4) is not available in this source, the chlorine substituent generally confers higher lipophilicity compared to fluorine. This difference in lipophilicity can influence membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery contexts. The moderate LogP value of the chloro analog suggests a balanced profile for both aqueous solubility and membrane penetration, which is often desirable for lead optimization in medicinal chemistry.

Lipophilicity LogP Drug Design ADME

Storage and Stability: 4-Amino-5-chloronicotinaldehyde vs. 2-Amino-5-chloronicotinaldehyde

4-Amino-5-chloronicotinaldehyde requires storage at 2-8°C and protection from light [1], indicating sensitivity to thermal and photochemical degradation. In contrast, the regioisomer 2-amino-5-chloronicotinaldehyde (CAS 54856-61-0) is reported as a solid with a melting point of 169-171°C and can be stored at room temperature . This difference in storage requirements directly impacts laboratory logistics, shipping conditions, and long-term inventory management. The need for cold-chain storage for the 4-amino isomer may increase procurement costs and complicate handling in facilities without dedicated refrigerated storage.

Storage Stability Handling Logistics

4-Amino-5-chloronicotinaldehyde - High-Value Application Scenarios Based on Quantified Differentiation


Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 4-amino-5-chloro substitution pattern is specifically utilized in the synthesis of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), as evidenced by its role as a building block in related patent literature [1]. The unique electronic properties conferred by the 4-amino and 5-chloro groups enable the construction of compounds with distinct binding profiles. The moderate lipophilicity (LogP ~0.81) of the chloro analog supports balanced ADME properties, making it a preferred choice over more lipophilic bromo or less lipophilic fluoro analogs for central nervous system (CNS) drug discovery programs.

Precursor for Heterocyclic Compound Libraries via Vilsmeier-Haack Chemistry

Chloronicotinaldehydes, including the 4-amino-5-chloro derivative, are key synthons obtained from the Vilsmeier reaction of enamides . The specific substitution pattern of 4-amino-5-chloronicotinaldehyde allows for regioselective functionalization in subsequent reactions, such as the synthesis of imidacloprid analogues and other agrochemical intermediates. Its reactivity profile under modified Vilsmeier conditions, which favor aldehyde formation over chloropyridine byproducts, ensures higher synthetic efficiency compared to less substituted analogs.

CETP Inhibitor Development

Patent literature indicates that 4-amino-5-chloronicotinaldehyde serves as an intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors [1]. The specific halogen and amino substitution pattern is crucial for achieving the desired potency and selectivity against CETP, a target for treating cardiovascular diseases. The compound's moderate molecular weight (156.57 g/mol) and predicted favorable drug-likeness parameters support its use in lead optimization campaigns where maintaining low molecular weight and optimal lipophilicity is essential for oral bioavailability.

Synthesis of 5-Aryl Nicotinaldehyde Derivatives

4-Amino-5-chloronicotinaldehyde is a valuable intermediate for the preparation of 5-aryl nicotinaldehydes, which are important end products and intermediates in industrial organic chemistry [2]. The chloro substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the amino group at the 4-position can be exploited for amide bond formation or as a directing group in metal-catalyzed transformations. This dual functionality is not available in simpler nicotinaldehyde analogs, making this compound uniquely suited for the construction of complex, aryl-substituted pyridine libraries.

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